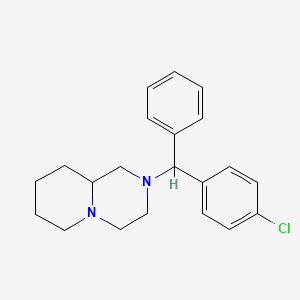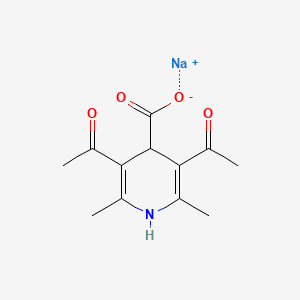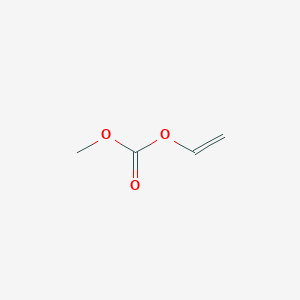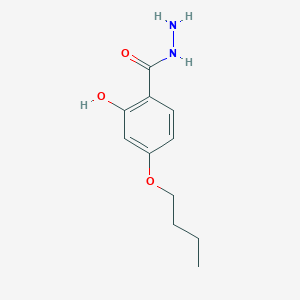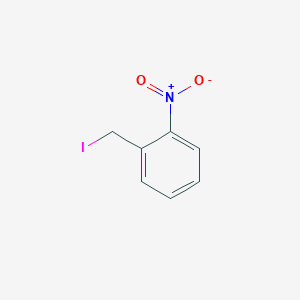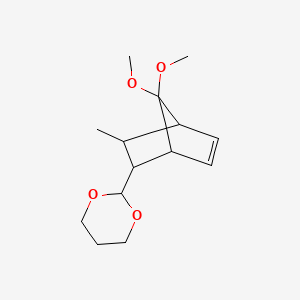
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is an organic compound with a complex structure that includes a dioxane ring, a norbornene moiety, and a dimethyl acetal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Formation of the Dimethyl Acetal Group: This step involves the protection of a carbonyl group as a dimethyl acetal, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxane ring and norbornene moiety can provide specific binding interactions, while the dimethyl acetal group can act as a protecting group or a reactive site for further modifications.
Comparison with Similar Compounds
Similar Compounds
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one: Lacks the dimethyl acetal group, which may affect its reactivity and applications.
6-Methyl-2-norbornen-7-one dimethyl acetal:
Uniqueness
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to the combination of the dioxane ring, norbornene moiety, and dimethyl acetal group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis, materials science, and biological studies.
Properties
CAS No. |
32154-96-4 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxane |
InChI |
InChI=1S/C14H22O4/c1-9-10-5-6-11(14(10,15-2)16-3)12(9)13-17-7-4-8-18-13/h5-6,9-13H,4,7-8H2,1-3H3 |
InChI Key |
NVDBJRBZEDSRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(C1C3OCCCO3)C2(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


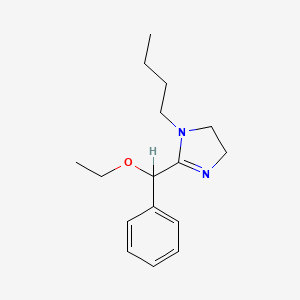
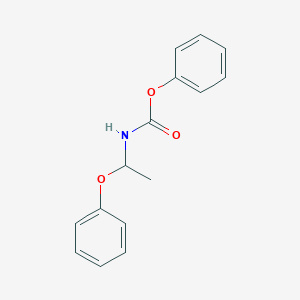
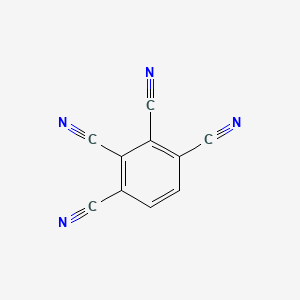
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

